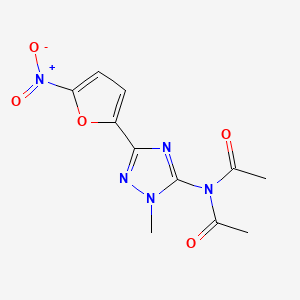
s-Triazole, 5-(diacetylamino)-1-methyl-3-(5-nitro-2-furyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-N-(1-methyl-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl)acetamide is a heterocyclic compound with a complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(1-methyl-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl)acetamide typically involves the reaction of 1H-1,2,4-triazole with acetic anhydride and 5-nitrofuran-2-yl derivatives under controlled conditions . The reaction is carried out in the presence of a catalyst, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(1-methyl-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or hydroxylamine derivatives, while reduction typically yields amine derivatives .
Scientific Research Applications
N-Acetyl-N-(1-methyl-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-Acetyl-N-(1-methyl-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets. The nitrofuran moiety is known to interfere with microbial DNA synthesis, leading to its antimicrobial effects. The triazole ring can also interact with various enzymes and proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methyl-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl)acetamide
- N-(1-Methyl-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl)diacetamide
- N-(1-Methyl-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl)diacetamide
Uniqueness
N-Acetyl-N-(1-methyl-3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrofuran and triazole moieties contribute to its antimicrobial activity, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
41735-38-0 |
|---|---|
Molecular Formula |
C11H11N5O5 |
Molecular Weight |
293.24 g/mol |
IUPAC Name |
N-acetyl-N-[2-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C11H11N5O5/c1-6(17)15(7(2)18)11-12-10(13-14(11)3)8-4-5-9(21-8)16(19)20/h4-5H,1-3H3 |
InChI Key |
YFAORNOXWYYJHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=NC(=NN1C)C2=CC=C(O2)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


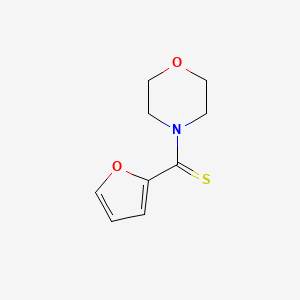
![3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B12894450.png)
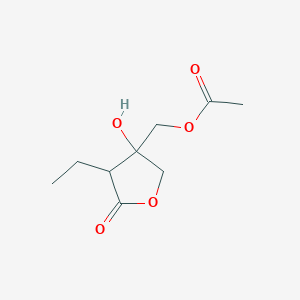
![2-(4-Bromophenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B12894466.png)
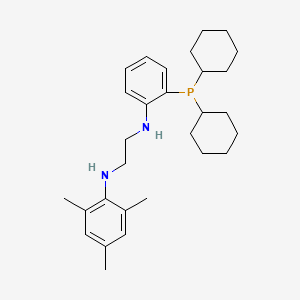
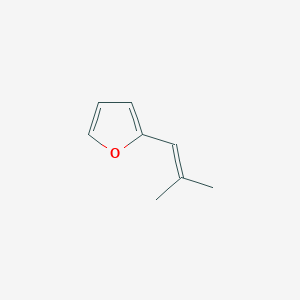
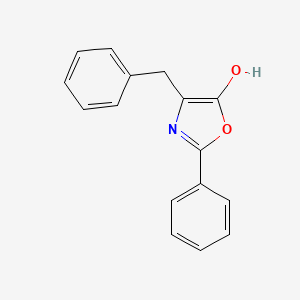
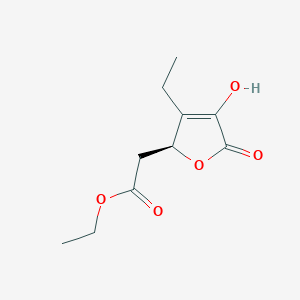
![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12894498.png)
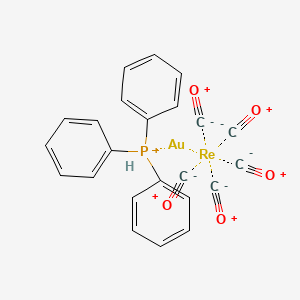
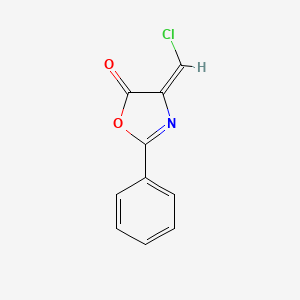
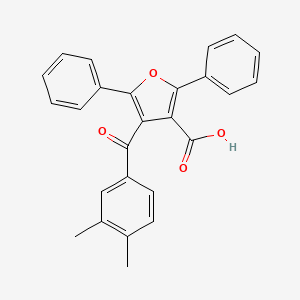
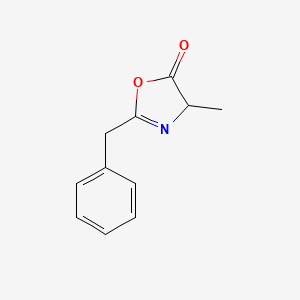
![5-(hydroxymethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12894538.png)
